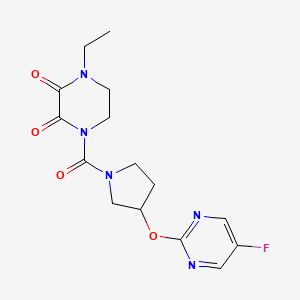

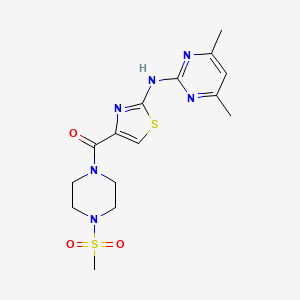

![molecular formula C10H7N3OS B2532563 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 188250-53-5](/img/structure/B2532563.png)

5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized through a multi-step process, and its unique structure allows for a diverse range of biochemical and physiological effects.

Scientific Research Applications

Antihypertensive Potential

Research has identified the antihypertensive effects of quinazoline derivatives. A study found that certain thienopyrimidinedione derivatives, similar in structure to 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one, showed potent activity as antihypertensive agents. These compounds demonstrated a marked reduction in systolic blood pressure in spontaneously hypertensive rats, suggesting their potential as treatments for hypertension (Russell et al., 1988).

Anticonvulsant and CNS Depressant Activities

Several studies have explored the anticonvulsant and central nervous system (CNS) depressant activities of quinazoline derivatives. Notably, a series of quinazoline-4(3H)-ones demonstrated significant protection against convulsions and displayed potent anticonvulsant activity. These findings suggest the potential of these compounds in the treatment of seizure disorders (Abuelizz et al., 2017). Additionally, novel quinazoline derivatives were synthesized and evaluated for CNS depressant activities, showing promising results as sedative-hypnotic and CNS depressant agents (Jatav et al., 2008).

Anti-inflammatory and Analgesic Effects

Some quinazoline derivatives have demonstrated significant anti-inflammatory, antipyretic, and analgesic activity. Compounds like 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-ones showed more effectiveness than acetylsalicylic acid in inhibiting carrageenan-induced edema and reducing fever in rats, indicating their potential as anti-inflammatory and analgesic agents (Reisner et al., 1977).

Antitumor and Anticancer Activities

Quinazoline derivatives have also been studied for their antitumor and anticancer activities. A study on 5H-benzo[h]thiazolo[2,3-b]quinazolines revealed their ability to ameliorate hepatocellular carcinogenesis in rats through the downregulation of inflammatory mediators and the reduction of oxidative and metabolic stress, suggesting their potential as therapeutic agents for certain types of cancer (Keshari et al., 2017).

Mechanism of Action

While the specific mechanism of action for “5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one” is not available, related compounds have been found to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are known to induce multiple epigenetic modifications affecting signaling networks .

Future Directions

The development of novel dual PI3K/HDAC inhibitors, such as the ones related to “5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one”, is a promising avenue in cancer therapy . These compounds showed potent antiproliferative activities against certain cell lines in cellular assays , laying the foundation for potential anticancer therapeutics.

Biochemical Analysis

Biochemical Properties

5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one has been found to interact with key enzymes and proteins in biochemical reactions . It has shown inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), suggesting its potential role in regulating these enzymes .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It has shown potent antiproliferative activities against K562 and Hut78 in cellular assays . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inhibitor for PI3K and HDAC, which are key enzymes in cellular signaling and gene expression .

Metabolic Pathways

Properties

IUPAC Name |

5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c14-8-5-13-9(12-8)6-3-1-2-4-7(6)11-10(13)15/h1-4H,5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRQJYDINGPXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C3C=CC=CC3=NC(=S)N21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

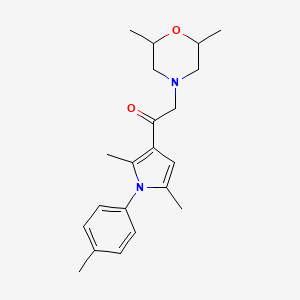

![6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2532481.png)

![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2532483.png)

![5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2532485.png)

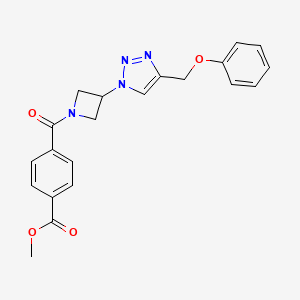

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate](/img/structure/B2532487.png)

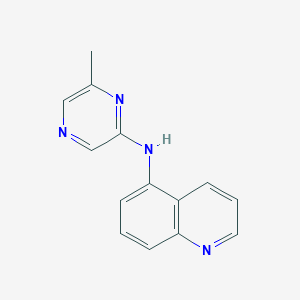

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2532488.png)

![1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2532491.png)

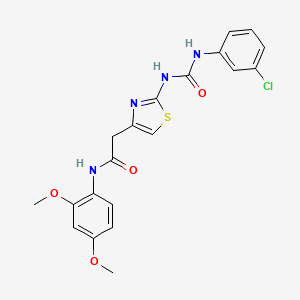

![3-chloro-N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2532501.png)